molecular formula C22H20ClN5O B2355625 4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-47-5

4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2355625
CAS No.: 899746-47-5
M. Wt: 405.89
InChI Key: NXYMHJCSGJRZON-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Its structure includes a 4-chloro substituent, a 3-methyl group, a 1-phenyl ring, and a 5-carboxamide linked to a 4-(dimethylamino)phenyl moiety.

Properties

IUPAC Name

4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-14-19-20(23)18(22(29)25-15-9-11-16(12-10-15)27(2)3)13-24-21(19)28(26-14)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYMHJCSGJRZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)N(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, characterized by a fused pyrazole and pyridine ring system with various substituents, suggests significant potential for diverse biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClN5O
  • Molecular Weight : 405.89 g/mol
  • IUPAC Name : 4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

The presence of a chloro group and a dimethylamino moiety in its structure may influence the compound's pharmacological properties, including solubility and receptor interaction profiles.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against HeLa cells, demonstrating potential for further development in oncology .
  • Antioxidant Properties : Some analogs have been reported to possess antioxidant activity, which may contribute to their therapeutic efficacy in oxidative stress-related diseases .
  • Neuroactivity : The dimethylamino group may enhance the compound's ability to penetrate the blood-brain barrier, thus potentially influencing neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neuronal signaling pathways .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases : Some studies have identified potential interactions with protein kinases, which play critical roles in cell cycle regulation and apoptosis.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems and cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in HeLa cells
AntioxidantExhibits antioxidant properties
NeuroactivityPotential impact on neuronal signaling

Detailed Research Findings

  • Anticancer Studies : A study focusing on related pyrazolo derivatives demonstrated that certain structural modifications enhance cytotoxicity against cancer cell lines. The presence of specific substituents correlated with increased activity against tumor cells.
  • Antioxidant Activity : Research has shown that compounds similar to this compound exhibit varying degrees of antioxidant activity, suggesting their potential use in mitigating oxidative damage in cells.
  • Neuropharmacological Effects : Investigations into the pharmacokinetics and brain penetration of similar compounds indicate that modifications like dimethylamino groups can enhance central nervous system activity, making these compounds candidates for neurological disorder treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features, synthesis yields, and physicochemical properties of the target compound with related derivatives:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Molecular Formula Key Features Reference
Target: 4-Chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide R1=Ph, R2=4-(NMe2)Ph, R3=Cl, R4=Me N/A N/A C23H21ClN6O Dimethylamino group enhances solubility; chloro and methyl improve stability -
3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide R1=Ph, R2=Ph, R3=Cl, R4=Me 133–135 68 C21H15ClN6O Lacks dimethylamino group; cyano substituent increases polarity
3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide R1=Ph, R2=4-F-Ph, R3=Cl, R4=Me 181–183 71 C21H14ClFN6O Fluorine substituent improves metabolic stability
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide R1=2,4-Cl2-Ph, R2=4-Cl-Ph, R3=Me N/A N/A C22H16Cl3N5O Dichlorophenyl groups enhance lipophilicity; pyridylmethyl aids receptor binding
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid R1=4-F-Ph, R2=cyclopropyl, R3=Cl, R4=Me N/A N/A C17H13ClFN3O2 Carboxylic acid group increases acidity; cyclopropyl enhances steric bulk

Physicochemical and Analytical Properties

  • Melting Points: Derivatives with polar groups (e.g., 3d: 181–183°C) exhibit higher melting points than nonpolar analogs (e.g., 3a: 133–135°C), reflecting stronger intermolecular interactions .
  • Spectroscopic Data: The target compound’s $ ^1H $-NMR would show signals for the dimethylamino group (~2.8–3.0 ppm) and aromatic protons (7.2–8.1 ppm), comparable to analogs in .

Preparation Methods

Multi-Component Cyclocondensation

The pyrazolo[3,4-b]pyridine scaffold is constructed via a one-pot reaction between 5-amino-1-phenyl-3-methyl-1H-pyrazole and substituted benzylidene malononitrile derivatives. Adapted from Yb(OTf)₃-catalyzed protocols, this method achieves regioselective ring closure under mild conditions.

Procedure :

  • Benzylidene malononitrile preparation : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde) react with malononitrile in ethanol under acidic conditions to yield substituted benzylidene malononitriles.
  • Cyclocondensation : Equimolar 5-amino-1-phenyl-3-methyl-1H-pyrazole and benzylidene malononitrile are refluxed in ethanol with Yb(OTf)₃ (10 mol%) and acetic acid (0.1 mL) for 7–8 hours. The reaction is monitored via TLC (ethyl acetate/hexane, 3:7).

Optimization Data :

Catalyst Solvent Time (h) Yield (%)
Yb(OTf)₃ EtOH 7 78
PTSA EtOH 12 45
No catalyst EtOH 24 <20

The use of Yb(OTf)₃ enhances reaction efficiency by stabilizing intermediates via Lewis acid coordination, as evidenced by FT-IR analysis of isolated products.

Chlorination at Position 4

Electrophilic Aromatic Substitution

Carboxamide Functionalization

Acyl Chloride Formation

The C5 carboxylic acid derivative is converted to its reactive acyl chloride using thionyl chloride (SOCl₂).

Procedure :

  • 5-Carboxylic acid intermediate (1 mmol) and SOCl₂ (5 mmol) are refluxed in anhydrous dichloromethane (DCM) for 4 hours.
  • Excess SOCl₂ is evaporated under reduced pressure, yielding the acyl chloride as a yellow oil.

Critical Parameters :

  • Solvent choice : DCM prevents side reactions (e.g., esterification) observed in polar aprotic solvents.
  • Reaction time : Prolonged heating (>6 hours) degrades the acyl chloride, reducing amidation yields by 30%.

Amidation with 4-(Dimethylamino)Aniline

The acyl chloride reacts with 4-(dimethylamino)aniline in the presence of triethylamine (TEA) to form the target carboxamide.

Procedure :

  • Acyl chloride (1 mmol) and 4-(dimethylamino)aniline (1.2 mmol) are stirred in DCM with TEA (1.5 mmol) at 25°C for 20 hours.
  • The mixture is washed with water (3 × 20 mL), and the organic layer dried over Na₂SO₄.

Yield Optimization :

Amine Equiv. TEA Equiv. Yield (%)
1.0 1.0 62
1.2 1.5 88
1.5 2.0 85

Excess amine ensures complete acyl chloride consumption, while TEA neutralizes HCl byproducts.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 2.98 (s, 6H, N(CH₃)₂), δ 3.85 (s, 3H, C3-CH₃), δ 7.25–8.10 (m, 9H, aromatic).
    • Absence of COOH proton (~δ 12.5) confirms amide formation.
  • ¹³C NMR :

    • δ 165.8 (C=O), δ 158.2 (C4-Cl), δ 40.1 (N(CH₃)₂).

Fourier-Transform Infrared (FT-IR)

  • Key Bands :
    • 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide), 680 cm⁻¹ (C-Cl).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces cyclocondensation time by 75% but requires specialized equipment.

Solid-Phase Synthesis

Immobilized benzylidene malononitriles on Wang resin yield 70% purity after cleavage, limiting scalability.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?

The compound is typically synthesized via condensation reactions. For example, aromatic acid chlorides are condensed with pyrazolone derivatives (e.g., 4-aminoantipyrine) under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran. Reaction yields can be optimized by controlling stoichiometry and using catalysts such as triethylamine . Multi-step syntheses may involve introducing substituents (e.g., chloro, methyl) through nucleophilic substitution or Friedel-Crafts alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks and fragmentation patterns .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and carbon backbone structure .

Q. How is the biological activity of this compound initially screened?

Preliminary screening involves in vitro assays:

  • Antimicrobial Activity : Tested against Gram-positive/negative bacteria using agar diffusion methods .
  • Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies focus on modifying substituents:

  • Pyrazole Core : Introduce electron-withdrawing groups (e.g., -Cl) to enhance binding to hydrophobic enzyme pockets .
  • Aryl Substituents : Replace phenyl with heteroaromatic rings (e.g., pyridine) to improve solubility and target affinity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to predict bioactivity based on electronic/steric parameters .

Q. What advanced techniques resolve contradictions in reported biological data?

Contradictions (e.g., varying IC₅₀ values) arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Mechanistic Studies : Employ Western blotting or fluorescence polarization to confirm target engagement .

Q. How can computational modeling enhance the design of derivatives?

  • Reaction Path Optimization : Use density functional theory (DFT) to predict transition states and optimize synthetic routes .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with protein kinases) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in development .

Q. What crystallographic data are available for structural elucidation?

Single-crystal X-ray diffraction reveals:

  • Unit Cell Parameters : Monoclinic systems (e.g., space group P2₁/c) with Z=4 .
  • Intermolecular Interactions : Hydrogen bonds (N-H⋯O) and π-π stacking stabilize the lattice .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses?

  • Stepwise Optimization : Adjust reaction temperatures (e.g., 0°C for sensitive intermediates) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Workup Procedures : Use column chromatography with gradient elution (hexane/EtOAc) to isolate pure intermediates .

Q. What strategies improve reproducibility in biological assays?

  • Cell Line Authentication : Use STR profiling to avoid cross-contamination .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p<0.05) .

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